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Compound of Interest

Compound Name: Methyl pyruvate

Cat. No.: B045391

This guide provides an in-depth overview of the spectroscopic data for methyl pyruvate, a key
alpha-keto ester. The information is intended for researchers, scientists, and professionals in
drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure

Methyl pyruvate (CsHeO3) is the methyl ester of pyruvic acid. Its structure consists of a ketone
and an ester functional group, which dictates its spectroscopic properties.

IUPAC Name: methyl 2-oxopropanoate[1] Molecular Formula: CaHeOs3[1][2][3][4] Molecular
Weight: 102.09 g/mol [1][4] CAS Number: 600-22-6[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For methyl pyruvate, both *H and 3C NMR provide distinct signals corresponding to
the two different methyl groups.

'H NMR Spectroscopic Data

The *H NMR spectrum of methyl pyruvate is relatively simple, showing two singlets
corresponding to the acetyl and methoxy protons. The specific chemical shifts can vary slightly
depending on the solvent used.[4]
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Chemical Shift (8) in CDCls

Proton Assignment Multiplicity
(ppm)

Acetyl group (-C(O)CHs) ~2.5 Singlet

Methoxy group (-OCHs) ~3.9 Singlet

Note: The exact chemical shifts may vary based on the specific experimental conditions.

3C NMR Spectroscopic Data

The 13C NMR spectrum of methyl pyruvate displays four distinct resonances corresponding to
the four carbon atoms in the molecule.

Carbon Assignment Chemical Shift (d) in D20 (predicted) (ppm)
Acetyl group (-C(O)CHs) 26.8

Methoxy group (-OCHs) 54.1

Ester carbonyl (-C(0)0O-) 165.1

Ketone carbonyl (-C(O)-) 207.2

Source: Predicted data from the Human Metabolome Database.[5]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like methyl pyruvate is as
follows:

o Sample Preparation: Dissolve a small amount of methyl pyruvate (typically 5-25 mg) in
approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5
mm NMR tube.[4] The use of a deuterated solvent is crucial to avoid large solvent signals in
the *H NMR spectrum.

¢ Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and
the magnetic field is "shimmed" to achieve homogeneity, which results in sharp spectral
lines.
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+ Data Acquisition: For tH NMR, a standard pulse sequence is used. For 13C NMR, proton
decoupling is typically employed to simplify the spectrum to single lines for each carbon. Key
parameters to set include the number of scans, pulse width, and relaxation delay. For
guantitative analysis, the relaxation delay should be at least five times the longest T
relaxation time of the nuclei being observed.[6]

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
the frequency-domain spectrum. This is followed by phase correction and baseline
correction. The chemical shifts are referenced to an internal standard, typically
tetramethylsilane (TMS).

Sample Preparation
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Spectroscopic analysis workflow for methyl pyruvate.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of methyl pyruvate is characterized by
strong absorptions corresponding to its two carbonyl groups.

IR Spectroscopic Data

The key absorption bands in the IR spectrum of methyl pyruvate are:

Vibrational Mode Frequency Range (cm™?) Intensity
C=0 Stretch (Ester) 1750 - 1735 Strong
C=0 Stretch (Ketone) 1725 - 1705 Strong
C-O Stretch 1300 - 1000 Strong
C-H Stretch (sp3) 3000 - 2850 Medium

Note: The presence of two distinct carbonyl peaks is a characteristic feature of alpha-keto
esters.

Experimental Protocol for IR Spectroscopy

For a liquid sample like methyl pyruvate, the following methods can be used:
e Thin Film (Neat Liquid):

o Place a drop of the neat (undiluted) liquid sample between two salt plates (e.g., NaCl or
KBr).

o The plates are pressed together to create a thin film.

o The assembly is then placed in the spectrometer's sample holder. This method is quick but
may not be suitable for highly absorbing samples.

e Solution:

o Prepare a dilute solution (typically 1-5%) of methyl pyruvate in a suitable solvent that has
minimal absorption in the IR region of interest (e.g., carbon tetrachloride, CCla, or
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chloroform, CHCIs).

o The solution is placed in a liquid sample cell of a known path length.

o Areference spectrum of the pure solvent is recorded and subtracted from the sample
spectrum.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ionized molecules. It provides information about the molecular weight and the fragmentation
pattern of a compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of methyl pyruvate will show the molecular ion
peak and several fragment ions.

m/z Assignment Relative Intensity

102 [M]* (Molecular lon) Moderate

74 [M - CQO]J* or [M - C2H4]* Low

59 [COOCHs]* Strong

43 [CHsCOJ* Very Strong (Base Peak)

Fragmentation Pattern

Under electron ionization, methyl pyruvate undergoes characteristic fragmentation:

o Alpha-cleavage: The bond between the two carbonyl groups is weak and readily cleaves.
This leads to the formation of the acetyl cation ((CHsCO]*, m/z 43) and the methoxycarbonyl
radical. The acetyl cation is typically the most abundant fragment (the base peak).

o Loss of a methoxy group: Cleavage of the ester C-O bond can lead to the loss of a methoxy
radical (*OCHs) to form an ion at m/z 71.
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o McLafferty rearrangement is not possible for methyl pyruvate as it lacks the required
gamma-hydrogen.
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Proposed mass spectrometry fragmentation of methyl pyruvate.

Experimental Protocol for Mass Spectrometry

A general protocol for analyzing a volatile liquid like methyl pyruvate using Gas
Chromatography-Mass Spectrometry (GC-MS) is as follows:

o Sample Preparation: Prepare a dilute solution of methyl pyruvate in a volatile organic
solvent (e.g., methanol, acetonitrile). The concentration should be low, typically in the range
of 10-100 pg/mL, to avoid saturating the detector.[8]

e GC Separation: Inject the sample into the gas chromatograph. The sample is vaporized and
carried by an inert gas through a capillary column, which separates the components of the
mixture based on their boiling points and interactions with the column's stationary phase. For
pure methyl pyruvate, this step confirms its purity.

 lonization: As the methyl pyruvate elutes from the GC column, it enters the ion source of
the mass spectrometer. In electron ionization (ElI) mode, the molecules are bombarded with
high-energy electrons (typically 70 eV), causing them to ionize and fragment.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their mass-to-charge (m/z) ratio.
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o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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